molecular formula C23H28N2OS2 B11495122 2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B11495122
M. Wt: 412.6 g/mol
InChI Key: IQPZRBMDZNAYTK-UHFFFAOYSA-N
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Description

2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfanyl group, a cyano group, and a benzothiophene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the sulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzothiophene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): A compound with similar structural features but different functional groups.

    4,4’-Sulfanediylbis(2-tert-butyl-5-methylphenol): Another related compound with a sulfanyl group and tert-butyl substituents.

Uniqueness

2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C23H28N2OS2

Molecular Weight

412.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methylphenyl)sulfanyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C23H28N2OS2/c1-14-6-9-17-18(12-24)22(28-20(17)10-14)25-21(26)13-27-19-11-16(23(3,4)5)8-7-15(19)2/h7-8,11,14H,6,9-10,13H2,1-5H3,(H,25,26)

InChI Key

IQPZRBMDZNAYTK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C=CC(=C3)C(C)(C)C)C

Origin of Product

United States

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